5-methoxy-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 6-position of the pyridine ring. It has a molar mass of 138.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-6-methylpyridine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-methoxy-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinamine, 5-methoxy-: Lacks the methyl group at the 6-position.
3-Pyridinamine, 6-methyl-: Lacks the methoxy group at the 5-position.
5-Methoxy-6-methylpyridine: Lacks the amino group at the 3-position
Uniqueness
5-methoxy-6-methylpyridin-3-amine is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methoxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,8H2,1-2H3 |
InChI Key |
XKQVGVFHOZRDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.